molecular formula C11H10ClNO2 B1413156 2-(Pent-4-ynyloxy)nicotinoyl chloride CAS No. 1987321-13-0

2-(Pent-4-ynyloxy)nicotinoyl chloride

Cat. No.: B1413156
CAS No.: 1987321-13-0
M. Wt: 223.65 g/mol
InChI Key: HQWUZRHVKSBTNJ-UHFFFAOYSA-N
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Description

2-(Pent-4-ynyloxy)nicotinoyl chloride is a nicotinoyl chloride derivative featuring a pent-4-ynyloxy substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₀ClNO₃ (calculated molecular weight: ~239.45 g/mol). The compound is classified as an intermediate in organic synthesis, particularly valued for its alkyne functional group, which enables participation in click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or pharmaceutical derivatization .

Properties

IUPAC Name

2-pent-4-ynoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-3-4-8-15-11-9(10(12)14)6-5-7-13-11/h1,5-7H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWUZRHVKSBTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-ynyloxy)nicotinoyl chloride typically involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to form nicotinoyl chloride. This intermediate is then reacted with 4-pentyn-1-ol to yield the final product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-(Pent-4-ynyloxy)nicotinoyl chloride are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing safety measures to handle reactive chemicals like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-ynyloxy)nicotinoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Palladium or platinum catalysts are often used in addition reactions involving the alkyne group.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products Formed

    Substitution Products: Depending

Biological Activity

2-(Pent-4-ynyloxy)nicotinoyl chloride is a synthetic compound derived from nicotinoyl chloride, modified by the addition of a pent-4-ynyloxy group. This modification may influence its biological activity, particularly in pharmacological contexts. Understanding the biological activity of this compound is critical for its potential applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2-(Pent-4-ynyloxy)nicotinoyl chloride
  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol

The biological activity of 2-(Pent-4-ynyloxy)nicotinoyl chloride may involve several mechanisms:

  • Receptor Interaction : The nicotinoyl moiety can interact with nicotinic acetylcholine receptors (nAChRs), potentially modulating neurotransmitter release.
  • Enzyme Inhibition : The presence of the chlorine atom may enhance the compound's ability to inhibit specific enzymes, contributing to its pharmacological effects.
  • Cellular Uptake : The pent-4-ynyloxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.

Biological Studies and Findings

Recent studies have highlighted various aspects of the biological activity of 2-(Pent-4-ynyloxy)nicotinoyl chloride:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits inhibitory effects against certain bacteria and fungi
CytotoxicityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential to protect neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Activity : In a study examining the antimicrobial properties, 2-(Pent-4-ynyloxy)nicotinoyl chloride showed significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating potent antimicrobial potential.
  • Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Research investigating neuroprotective properties demonstrated that treatment with 2-(Pent-4-ynyloxy)nicotinoyl chloride reduced oxidative stress markers in neuronal cells subjected to hydrogen peroxide-induced damage. This suggests a protective role against neurodegenerative processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The primary analogs for comparison include:

2-(4-Chlorophenoxy)nicotinoyl chloride

2-(Pent-4-ynyloxy)isonicotinoyl chloride (positional isomer)

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property 2-(Pent-4-ynyloxy)nicotinoyl chloride 2-(4-Chlorophenoxy)nicotinoyl chloride 2-(Pent-4-ynyloxy)isonicotinoyl chloride
Molecular Formula C₁₁H₁₀ClNO₃ C₁₀H₈Cl₂O₂ C₁₁H₁₀ClNO₃
Molecular Weight (g/mol) 239.45 (calculated) 233.096 239.45 (calculated)
Substituent Pent-4-ynyloxy (alkyne chain) 4-Chlorophenoxy (aromatic chloroether) Pent-4-ynyloxy (isonicotinoyl isomer)
Reactivity High (alkyne enables click chemistry) Moderate (electrophilic chloro group) Moderate (positional isomer alters reactivity)
Solubility Lower in polar solvents Higher lipophilicity due to aromatic ring Similar to nicotinoyl analog
Applications Bioconjugation, drug synthesis Agrochemical intermediates Inhibitors, metabolic studies
Key Differences

Substituent Effects: The pent-4-ynyloxy group in the target compound introduces alkyne reactivity, enabling selective cross-coupling reactions absent in the chlorophenoxy analog . The 4-chlorophenoxy substituent enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (common in agrochemical synthesis) .

Positional Isomerism: 2-(Pent-4-ynyloxy)isonicotinoyl chloride differs in the pyridine substitution position (4- vs. 3-), altering electronic distribution and steric interactions. This isomer may exhibit reduced reactivity in acylation reactions compared to the nicotinoyl variant .

Synthetic Utility: The target compound’s alkyne group is critical for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it indispensable in peptide labeling and PROTAC development. The chlorophenoxy analog’s aromatic stability suits it for herbicide precursors or polymer catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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